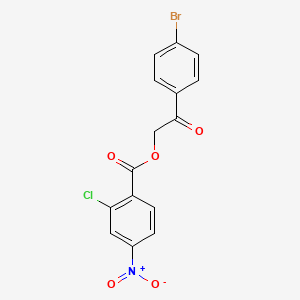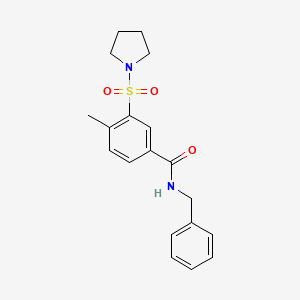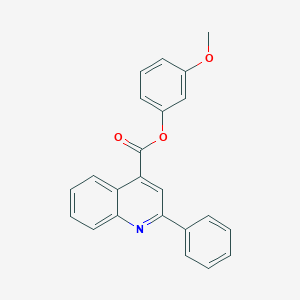
2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate is an organic compound that features a bromophenyl group, a ketone functional group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2-(4-aminophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzoate derivatives: Compounds like methyl 2-chloro-4-nitrobenzoate and ethyl 2-chloro-4-nitrobenzoate share similar structural features and reactivity.
Bromophenyl ketones: Compounds such as 4-bromophenylacetone and 4-bromophenyl-2-propanone have similar bromophenyl and ketone functionalities.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 2-chloro-4-nitrobenzoate is unique due to the combination of its bromophenyl, ketone, and nitrobenzoate ester groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO5/c16-10-3-1-9(2-4-10)14(19)8-23-15(20)12-6-5-11(18(21)22)7-13(12)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJOTVQOIMKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![BENZYL 2-{[8-METHYL-2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3705278.png)
![ethyl 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B3705289.png)
![1-[5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B3705296.png)
![3-[[2-methyl-5-[(2-methylphenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B3705298.png)
![3-{5-[1-(3,4-dimethylphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3705311.png)
![5-[(2-CHLOROPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3705326.png)
![7-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3705337.png)
![5-[1-(3-bromophenyl)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3705348.png)
![5-[1-(4-ethylphenyl)ethylidene]-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3705352.png)
![3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B3705354.png)
![4-[[2-chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]benzoic acid](/img/structure/B3705367.png)
![2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetamide](/img/structure/B3705372.png)
